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Introduction
AZD6738, also known as ceralasertib, is a potent and selective, orally bioavailable inhibitor of

the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of

the DNA damage response (DDR) pathway, playing a key role in response to replication stress

and DNA damage by activating downstream signaling cascades, including the phosphorylation

of CHK1, to promote cell cycle arrest and DNA repair.[3][4] In many cancer cells, there is a high

level of intrinsic replication stress, making them particularly dependent on the ATR signaling

pathway for survival.[4] Inhibition of ATR by AZD6738 can therefore lead to the accumulation of

DNA damage and ultimately cell death, a concept known as synthetic lethality, particularly in

tumors with existing defects in other DNA damage repair pathways, such as those with ATM

mutations.[5][6]

These application notes provide an overview of the preclinical pharmacokinetic (PK) and

pharmacodynamic (PD) properties of AZD6738 and detailed protocols for key assays to assess

its activity in preclinical models.
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AZD6738 exhibits favorable preclinical pharmacokinetic characteristics, supporting its

development as an oral anticancer agent.[7][8] Studies in mice have demonstrated that

AZD6738 is orally bioavailable, with dose-dependent increases in plasma exposure.[9][10]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of AZD6738 in Mice

Parameter Value Species/Model Dosing Source

Route of

Administration
Oral Mice

Single and

repeat doses
[9][11]

Bioavailability (F)

31.3% - 81.3%

(dose-

dependent)

Balb/c mice
2.0 - 75 mg/kg

PO
[10]

Tmax 15 - 60 minutes Balb/c mice
2.0 - 75 mg/kg

PO
[10]

Elimination Half-

life (t1/2)

95.3 - 116

minutes (PO),

104 minutes (IV)

Balb/c mice
2.0 - 75 mg/kg

PO, 10 mg/kg IV
[10]

Distribution

Rapid and

extensive to

most tissues,

except brain and

spinal cord

Tumor-bearing

mice
N/A [12]

Metabolism

Subject to

saturable first-

pass metabolism

Mice N/A [10][12]

Pharmacodynamic Activity
AZD6738 effectively inhibits ATR kinase activity in preclinical models, leading to modulation of

downstream signaling pathways and antitumor effects. The primary pharmacodynamic

biomarker for ATR inhibition is the reduction of phosphorylated CHK1 (p-CHK1) at Ser345.[4]

[11] Other key biomarkers include increased levels of the DNA damage marker γH2AX and

modulation of ATM-dependent signaling (e.g., pRAD50).[1][13]
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Table 2: In Vitro and In Vivo Pharmacodynamic Effects of AZD6738

Assay Type Model
AZD6738
Concentration/
Dose

Key Findings Source

In Vitro Enzyme

Assay

Isolated ATR

enzyme
IC50: 0.001 µM

Potent inhibition

of ATR kinase

activity

[11]

Cell-Based

Assay (p-CHK1)

Various cancer

cell lines
IC50: 0.074 µM

Inhibition of

CHK1

phosphorylation

[11]

Cell Proliferation

Assay

Panel of 197

solid and

haematological

cell lines

IC50 < 1 µM in

73 cell lines

Inhibition of

cancer cell

growth

[11]

In Vivo Xenograft

(Monotherapy)

ATM-deficient

xenograft models

25-50 mg/kg,

daily or twice

daily

Significant tumor

growth inhibition
[11][14]

In Vivo Xenograft

(Combination)

LoVo colon

cancer

xenografts

50 mg/kg

AZD6738 +

Ionizing

Radiation (2 Gy)

Enhanced

antitumor

efficacy

[4]

In Vivo Xenograft

(Combination)

BRCA2-mutant

TNBC PDX

model

Daily AZD6738 +

Olaparib

Complete tumor

regression
[1]

Signaling Pathway and Experimental Workflow
AZD6738 Mechanism of Action
The following diagram illustrates the central role of ATR in the DNA damage response and the

point of inhibition by AZD6738.
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Caption: AZD6738 inhibits ATR kinase, preventing CHK1 phosphorylation and disrupting DNA

damage response.

General Workflow for Preclinical Evaluation of AZD6738
This diagram outlines a typical experimental workflow for assessing the pharmacokinetic and

pharmacodynamic properties of AZD6738 in a preclinical xenograft model.
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Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic evaluation of AZD6738.

Experimental Protocols
Protocol 1: Quantification of AZD6738 in Mouse Plasma
by LC-MS/MS
This protocol is adapted from established methods for the quantification of AZD6738 in

biological matrices.[15][16][17]
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1. Sample Preparation: a. Thaw frozen mouse plasma samples on ice. b. To a 50 µL aliquot of

plasma, add an internal standard. c. Precipitate proteins by adding a suitable organic solvent

(e.g., acetonitrile). d. Vortex and centrifuge to pellet the precipitated proteins. e. Transfer the

supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis: a. Chromatographic Separation: i. Use a suitable reversed-phase

HPLC column (e.g., Phenomenex Polar-RP).[15][16] ii. Employ a gradient mobile phase, for

example, consisting of methanol and water with 0.1% formic acid.[15][16] b. Mass

Spectrometric Detection: i. Utilize a triple quadrupole mass spectrometer in positive ionization

mode.[15][16] ii. Monitor the specific precursor and product ion transitions for AZD6738 and the

internal standard.

3. Data Analysis: a. Generate a standard curve using known concentrations of AZD6738 in

blank plasma. b. Quantify the concentration of AZD6738 in the unknown samples by

interpolating from the standard curve. c. The linear range of the assay is typically 10-5000

ng/mL.[16]

Protocol 2: Western Blot Analysis of p-CHK1 in Tumor
Lysates
This protocol outlines the detection of phosphorylated CHK1 (Ser345) in tumor tissue lysates

following AZD6738 treatment.[18][19]

1. Tumor Lysate Preparation: a. Excise tumors from treated and control animals and snap-

freeze in liquid nitrogen. b. Homogenize the frozen tumor tissue in a suitable lysis buffer

containing protease and phosphatase inhibitors. c. Centrifuge the homogenate to pellet cellular

debris and collect the supernatant containing the protein lysate. d. Determine the protein

concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample

by boiling in Laemmli buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide

gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene

difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with a suitable blocking

buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20)

to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody

specific for phospho-CHK1 (Ser345). f. Wash the membrane and incubate with a horseradish
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peroxidase (HRP)-conjugated secondary antibody. g. Detect the protein bands using an

enhanced chemiluminescence (ECL) substrate and image the blot.

3. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the

p-CHK1 signal to a loading control (e.g., total CHK1 or β-actin) to account for variations in

protein loading. c. Compare the normalized p-CHK1 levels between treated and control groups.

Protocol 3: Immunohistochemistry (IHC) for γH2AX in
Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue
This protocol describes the detection of the DNA damage marker γH2AX in tumor sections.[13]

[20]

1. Tissue Preparation: a. Fix excised tumors in 10% neutral buffered formalin. b. Process the

fixed tissues and embed in paraffin. c. Cut thin sections (e.g., 5 µm) and mount on charged

slides.

2. Deparaffinization and Rehydration: a. Deparaffinize the sections in xylene. b. Rehydrate

through a graded series of ethanol to water.

3. Antigen Retrieval: a. Perform heat-induced epitope retrieval using a suitable buffer (e.g.,

citrate buffer, pH 6.0).[21][22]

4. Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide.[21] b. Block

non-specific antibody binding with a suitable blocking serum. c. Incubate the sections with a

primary antibody specific for γH2AX. d. Wash and incubate with a biotinylated secondary

antibody, followed by an avidin-biotin-peroxidase complex. e. Visualize the staining with a

chromogen such as 3,3'-diaminobenzidine (DAB). f. Counterstain the nuclei with hematoxylin.

5. Data Analysis: a. Acquire images of the stained sections using a microscope. b. Quantify the

percentage of γH2AX-positive nuclei or the staining intensity using image analysis software. c.

Compare the levels of γH2AX between treated and control groups.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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